molecular formula C13H21N3 B1336945 4-(4-Propylpiperazin-1-yl)aniline CAS No. 927998-85-4

4-(4-Propylpiperazin-1-yl)aniline

Cat. No. B1336945
M. Wt: 219.33 g/mol
InChI Key: GUSNDANPCWHFBH-UHFFFAOYSA-N
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Patent
US07977352B2

Procedure details

Using the method described above for the synthesis of 4-(4-isopentylpiperazin-1-yl)aniline, treatment of 1-(4-nitrophenyl)-4-propylpiperazine (1.0 g, 4.01 mmol) with H2 and 10% Pd/C provided crude 4-(4-propylpiperazin-1-yl)aniline (0.99 g, 118% recovery due to incomplete removal of the solvent, >80% purity as determined by LC/MS analysis @ UV 254 nm detection,). The crude product is used in the next step without further purification. LCMS-ESI (m/z): calcd for C13H21N3, 219; [M+H]+ found, 220.
Name
4-(4-isopentylpiperazin-1-yl)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:6]1[CH2:11][CH2:10][N:9]([C:12]2[CH:18]=[CH:17][C:15]([NH2:16])=[CH:14][CH:13]=2)[CH2:8][CH2:7]1)[CH2:2][CH:3](C)C.[N+](C1C=CC(N2CCN(CCC)CC2)=CC=1)([O-])=O>[Pd]>[CH2:1]([N:6]1[CH2:11][CH2:10][N:9]([C:12]2[CH:18]=[CH:17][C:15]([NH2:16])=[CH:14][CH:13]=2)[CH2:8][CH2:7]1)[CH2:2][CH3:3]

Inputs

Step One
Name
4-(4-isopentylpiperazin-1-yl)aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)N1CCN(CC1)C1=CC=C(N)C=C1
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCN(CC1)CCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)N1CCN(CC1)C1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.